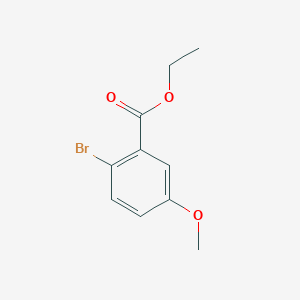

![molecular formula C9H8BrN3O2 B2411924 Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1289193-46-9](/img/structure/B2411924.png)

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the CAS RN®: 1289193-46-9 . It is used for testing and research purposes .

Synthesis Analysis

While specific synthesis methods for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, related compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

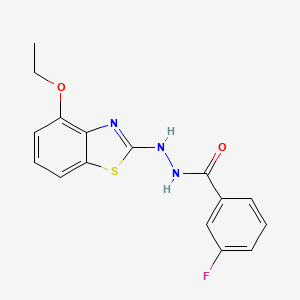

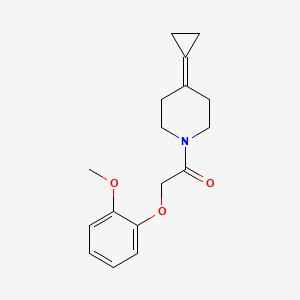

The molecular structure of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is represented by the linear formula: C9H8BrN3O2 . The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is 270.09 . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

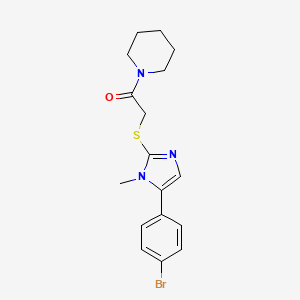

Synthesis and Anti-inflammatory Activity

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory activity. These derivatives are prepared by reacting substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate, leading to the formation of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates. Their corresponding acids, obtained through alkaline hydrolysis, exhibited notable anti-inflammatory effects in vivo (Abignente et al., 1992).

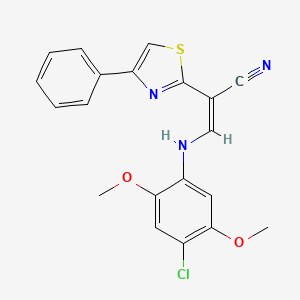

Antimicrobial Activity

Some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized via microwave irradiation conditions, have shown promising antimicrobial activity. These compounds were synthesized by treating ethyl imidazo[1,2-a]pyrazine-2-carboxylate with various aliphatic/aromatic amines, and their structures were elucidated through spectral and analytical data (Jyothi & Madhavi, 2019).

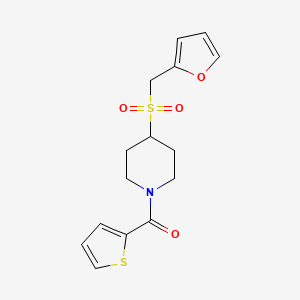

Uterine-Relaxing and Antibronchospastic Properties

Compounds derived from ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate have shown significant in vitro uterine-relaxing and in vivo antibronchospastic activities. These derivatives also demonstrated cardiac-stimulating properties, suggesting potential therapeutic applications in related medical conditions (Sablayrolles et al., 1984).

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate were not found, the imidazo[1,2-a]pyrazine scaffold has been recognized for its wide range of applications in medicinal chemistry . This suggests potential for future developments in the synthesis and application of related compounds.

Mécanisme D'action

Target of Action

The primary targets of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Mode of Action

It is known that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

The biochemical pathways affected by Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are currently unknown

Pharmacokinetics

The pharmacokinetic properties of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . The water solubility of the compound is low, which may affect its bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate’s action are currently unknown

Propriétés

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNCXYOABAAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2411852.png)

![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2411857.png)